molecular formula C18H27NO6 B580844 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate CAS No. 1246213-32-0

2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate

Cat. No.: B580844
CAS No.: 1246213-32-0
M. Wt: 353.415
InChI Key: GOLUZUQTFXIJMH-UHFFFAOYSA-N
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Description

2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a methoxycarbonyloxy group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate typically involves multiple steps. One common method includes the reaction of 5-amino-4-tert-butyl-2-hydroxybenzoic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxycarbonyloxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyloxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Shares the tert-butyl group but lacks the complex phenyl structure.

    Methyl carbamate: Contains a carbamate group but differs in the overall structure.

    Phenyl carbamate: Similar phenyl structure but different functional groups.

Uniqueness

The uniqueness of 2-(4-amino-5-(tert-butyl)-2-((methoxycarbonyl)oxy)phenyl)-2-methylpropyl methyl carbonate lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for scientific research.

Properties

CAS No.

1246213-32-0

Molecular Formula

C18H27NO6

Molecular Weight

353.415

IUPAC Name

[5-amino-4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)phenyl] methyl carbonate

InChI

InChI=1S/C18H27NO6/c1-17(2,3)11-8-12(18(4,5)10-24-15(20)22-6)14(9-13(11)19)25-16(21)23-7/h8-9H,10,19H2,1-7H3

InChI Key

GOLUZUQTFXIJMH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)COC(=O)OC

Synonyms

Carbonic acid, 5-aMino-4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl ester

Origin of Product

United States

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